molecular formula C17H21N5O2S B2617390 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921881-56-3

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Katalognummer: B2617390
CAS-Nummer: 921881-56-3
Molekulargewicht: 359.45
InChI-Schlüssel: STPFMUVJGYARLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel organic molecule featuring a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical structure of the compound includes an imidazo[2,1-c][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.

PropertyValue
Molecular FormulaC19H19N5OS
Molecular Weight365.5 g/mol
IUPAC NameN-(2-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of 1,2,4-triazoles possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

The anticancer potential of the compound is particularly noteworthy:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that related compounds inhibit the growth of various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against cervical and bladder cancer cell lines .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • Functional Groups : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity. Moreover, modifications to the alkyl chain influence potency; longer chains may reduce efficacy .

Case Studies

Several studies highlight the effectiveness of triazole derivatives in treating infections and cancer:

  • Study on Antimicrobial Activity : A series of triazole-thiadiazole hybrids were tested against drug-resistant strains of bacteria. The results indicated that some derivatives exhibited up to 16 times more potency than traditional antibiotics .
  • Anticancer Screening : A library of imidazo[2,1-c][1,2,4]triazole derivatives was screened against human cancer cell lines. Compounds with specific substitutions showed significant cytotoxic effects with IC50 values ranging from 0.5 to 5 µM .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features an imidazo[2,1-c][1,2,4]triazole core, which is associated with a wide range of biological activities. The presence of a tetrahydrofuran moiety linked through a thioether bond enhances its potential as a pharmacological agent. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of 318.4 g/mol.

Antimicrobial Activity

Studies indicate that compounds with imidazole and triazole structures exhibit significant antimicrobial properties. The specific compound has shown promise against various pathogens, suggesting its potential use in treating infections caused by bacteria and fungi. The mechanism of action may involve enzyme inhibition or disruption of bacterial cell wall synthesis.

Anticancer Potential

Research has highlighted the anticancer properties of imidazole derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory activity of imidazole-containing compounds has been documented extensively. This compound may modulate inflammatory responses by inhibiting specific enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to reduced production of inflammatory mediators.

Antidiabetic Properties

Emerging research suggests that compounds similar to this one can exhibit antidiabetic effects by enhancing insulin sensitivity or modulating glucose metabolism. This application is particularly relevant given the increasing prevalence of diabetes worldwide.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of similar imidazole derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against specific cancers .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of this compound showed substantial antimicrobial activity against resistant strains of bacteria and fungi. These findings support the potential development of new antimicrobial agents based on this scaffold .

Case Study 3: Anti-inflammatory Properties

Research focused on evaluating the anti-inflammatory effects of related compounds indicated that they significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like diclofenac .

Analyse Chemischer Reaktionen

Method 1: Reaction of 1-Arylhydrazinecarbonitriles with Imidazole Precursors

  • Starting Materials : 1-arylhydrazinecarbonitriles, 2-chloro-4,5-dihydro-1H-imidazole.

  • Reagents : Acyl chlorides or anhydrides (e.g., 2-chloroacetyl chloride).

  • Conditions : Controlled temperature and solvents (e.g., dichloromethane).

  • Key Steps :

    • Formation of imidazo-triazole intermediates via nucleophilic attack.

    • Acylation of the intermediate with acyl chlorides to introduce the acetamide group.

Method 2: Cyclization via Thioacetamide Intermediates

  • Starting Materials : 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, 2-chloro-N-arylacetamides.

  • Reagents : Sodium ethoxide (base), ethanol (solvent).

  • Conditions : Reflux conditions.

  • Key Steps :

    • Reaction of pyridine derivatives with 2-chloroacetamides to form thioacetamide intermediates.

    • Cyclization under alkaline conditions to generate the fused imidazo-triazole core .

Method Reagents Conditions Key Intermediates
1-ArylhydrazinecarbonitrilesAcyl chlorides, dichloromethaneControlled temperatureImidazo-triazole intermediates
Pyridine derivativesSodium ethoxide, ethanolRefluxThioacetamide intermediates

Reaction Mechanisms

The synthesis relies on nucleophilic substitution and cyclization reactions:

Formation of Thioacetamide Intermediates

  • Substitution Reaction : The thioxo group in pyridine derivatives reacts with 2-chloroacetamides, replacing the chlorine atom to form a thioester linkage .

  • Intermediate Isolation : The resulting thioacetamide intermediates (e.g., 3a-d ) are isolated and purified before cyclization .

Cyclization to Imidazo-Triazole Core

  • Base-Mediated Cyclization : Sodium ethoxide deprotonates the intermediate, enabling intramolecular nucleophilic attack to form the fused imidazo-triazole ring .

  • Elimination Reactions : Loss of small molecules (e.g., water, ethanol) occurs during cyclization to stabilize the heterocyclic system.

Characterization Techniques

The synthesized compound undergoes rigorous characterization to confirm its structure and purity:

Spectroscopic Analysis

Technique Key Observations
1H NMR Signals for NH (10.19 ppm), CO (1671 cm⁻¹), and aromatic protons (7.09–8.25 ppm) .
13C NMR Carbonyl signals (170.4 ppm) and aromatic carbons (127.0–150.0 ppm) .
IR Absorption bands for NH (3425 cm⁻¹), CN (2214 cm⁻¹), and CO (1674 cm⁻¹) .

Mass Spectrometry

  • Molecular Ion Peak : Detected at m/z 569 (M⁺) for derivative 9′b .

  • Fragmentation : Loss of functional groups (e.g., NH₂, CO) confirms the molecular formula .

Eigenschaften

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-15(18-11-14-7-4-10-24-14)12-25-17-20-19-16-21(8-9-22(16)17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFMUVJGYARLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.